molecular formula C14H15N B3029302 Di-o-tolylamine CAS No. 617-00-5

Di-o-tolylamine

Cat. No.: B3029302
CAS No.: 617-00-5
M. Wt: 197.27 g/mol
InChI Key: WONYVCKUEUULQN-UHFFFAOYSA-N
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Description

Di-o-tolylamine, also known as 2-methyl-N-(2-methylphenyl)aniline, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where two methyl groups are substituted at the ortho positions of the benzene ring. This compound is known for its applications in various chemical processes and industries .

Future Directions

While specific future directions for Di-o-tolylamine were not found in the search results, advancements in the field of chemical synthesis and drug delivery systems could potentially impact the future applications of compounds like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-o-tolylamine can be synthesized through several methods. One common synthetic route involves the reaction of o-toluidine with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced through a continuous process involving the rectification of crude ortho toluidine. The process includes removing light components through a light component removing tower and separating ortho toluidine and meta-toluenediamine through a product tower .

Chemical Reactions Analysis

Types of Reactions

Di-o-tolylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-o-tolylamine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-o-tolylamine is unique due to its ortho-substituted methyl groups, which influence its reactivity and steric properties. This makes it distinct from its para-substituted analogs like di-p-tolylamine .

Properties

IUPAC Name

2-methyl-N-(2-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONYVCKUEUULQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210693
Record name Benzenamine, 2-methyl-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-00-5
Record name Benzenamine, 2-methyl-N-(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-methyl-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A round-bottom flask was heated, and then allow to cool to room temperature under argon. To the flask were added Pd2(dba)3 (1.39 g, 1.52 mmol, 1.0 mol %) or Pd(dba)2 (1.38 g, 2.4 mmol, 1.4 mol %), 2-(di-tert-butylphosphino)biphenyl (1.09 g, 3.65 mmol, 2.4 mol %), 2-bromotoluene (12, 40 mL, 332.1 mmol) or 2-chlorotoluene (39 mL, 332.1 mmol), lithium amide (3.47 g, 151.1 mmol, 45 mol %), sodium t-butoxide 29.5 g, 297.7 mmol, 90 mol %), then toluene (150 mL). The reaction mixture was heated at 80° C. under argon overnight, then allowed to cool to room temperature. The resulting liquid was diluted with diethyl ether, and then filtered through a pad of celite. The resulting cocnentrte was filtered in vacuo and used in the next reaction without purification. The crude material was purified by column chromatography with hexane to give the product as white crystals with a yellow tint (23.4 g, 118.6 mmol, 72% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
catalyst
Reaction Step Two
Quantity
1.38 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

Into a reactor were introduced 0.503 g (2.10 mmol) of p-tolyl triflate and 4 mL of dioxane under a nitrogen atmosphere. The triflate was dissolved in the solvent. To this solution were added 0.246 g (2.29 mmol) of p-toluidine, 0.658 g (3.10 mmol) of potassium phosphate, 19.9 mg (2.1 mol % based on the triflate) of tris(dibenzylideneacetone)dipalladium, and 58.7 mg (7.2 mmol % based on the triflate) of the 1,1-diphenyl-2(dicyclohexylphosphino)propene obtained in Example 2. The resultant reaction mixture was stirred at 100° C. for 12 hours and then cooled. Saturated aqueous ammonium chloride solution was added thereto, and this mixture was extracted with toluene. The extract was dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was purified by column chromatography to obtain 0.268 g (65%) of ditolylamine. The results obtained are shown in Table 20.
Quantity
0.503 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.246 g
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
0.658 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
65%

Synthesis routes and methods III

Procedure details

A mixture of o-toluidine (6.05 g, 56.5 mmol), 1-bromo-2-methylbenzene (8.5 g, 50 mmol), Pd(dppf)Cl2 and sodium tert-butoxide (9.6 g, 0.1 mmol) in toluene (120 mL) was degassed and heated at about 100° C. overnight. The mixture was purified by flash column using eluents of hexanes/dichloromethane 2:1 to give a white solid (Compound 9) (8.84 g, in 89.7% yield).
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
89.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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